![molecular formula C16H9NO3 B14499973 3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one CAS No. 64517-78-8](/img/structure/B14499973.png)
3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one is a heterocyclic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one typically involves multi-step reactions. One common method includes the following steps :
- N-chloro-succinimide / N,N-dimethyl-formamide / 20 °C
- Triethylamine / 1,2-dichloro-ethane / 20 °C
- Dess-Martin periodane / dichloromethane / 3.7 h / 0 - 20 °C / Inert atmosphere
- Hydroxylamine hydrochloride; sodium acetate / ethanol / 20 - 80 °C
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one undergoes various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents and conditions used in these reactions include:
- Oxidizing agents : Dess-Martin periodane
- Reducing agents : Sodium borohydride
- Substitution reagents : Alkyl halides, aryl halides
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the isoxazole ring .
Scientific Research Applications
3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one has a wide range of scientific research applications, including :
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
- Medicine : Investigated for its potential as a therapeutic agent in various diseases.
- Industry : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, and interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds:
- Isoxazole
- Thiadiazole
- Oxadiazole
- Isothiazole
Uniqueness: 3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity profiles .
Properties
CAS No. |
64517-78-8 |
|---|---|
Molecular Formula |
C16H9NO3 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
3-phenylchromeno[3,4-d][1,2]oxazol-4-one |
InChI |
InChI=1S/C16H9NO3/c18-16-13-14(10-6-2-1-3-7-10)17-20-15(13)11-8-4-5-9-12(11)19-16/h1-9H |
InChI Key |
HVXKIZKXWKOTDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=C2C(=O)OC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


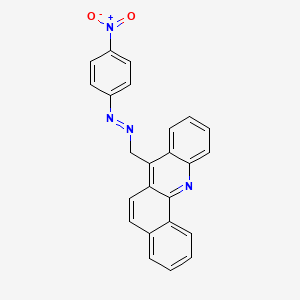
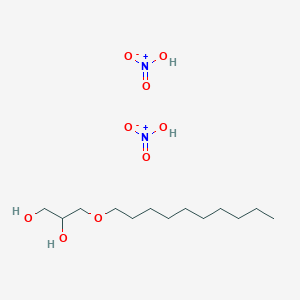
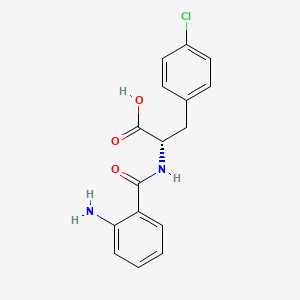
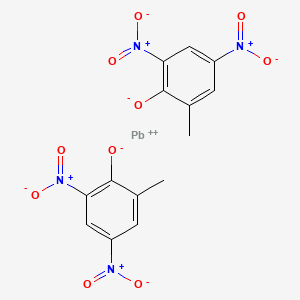
![Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate](/img/structure/B14499924.png)
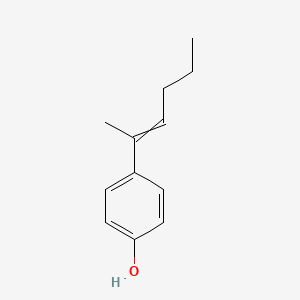
![{3-Methyl-2-[(pyrrolidin-1-yl)methylidene]butylidene}propanedinitrile](/img/structure/B14499930.png)
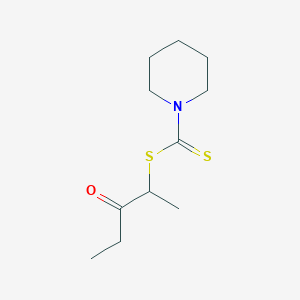
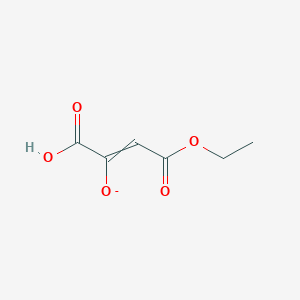
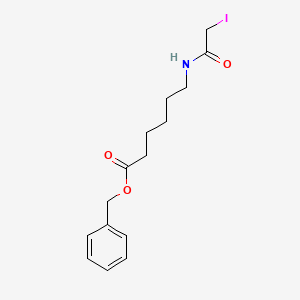
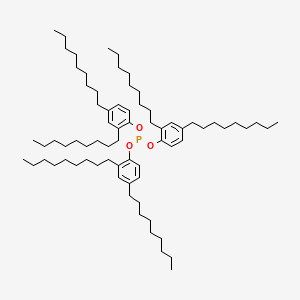
![(Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B14499964.png)
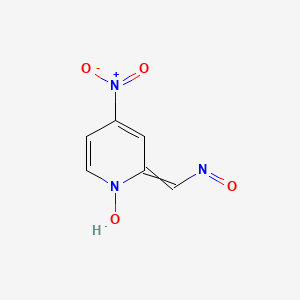
![({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid](/img/structure/B14499999.png)
